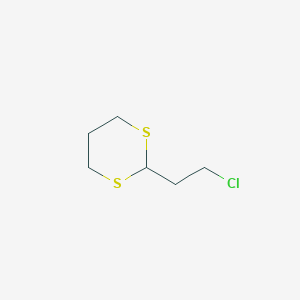

1,3-Dithiane, 2-(2-chloroethyl)-

Description

Historical Development of 1,3-Dithiane (B146892) Synthetic Utility

The application of 1,3-dithianes in organic synthesis was pioneered by E.J. Corey and D. Seebach. wikipedia.orgscribd.com Their work in the 1960s and 1970s established 1,3-dithiane as a versatile protecting group for aldehydes and, more importantly, as a precursor to a nucleophilic acyl anion equivalent. organic-chemistry.orgresearchgate.net Initially, the focus was on the formation of the 1,3-dithiane from an aldehyde and 1,3-propanedithiol (B87085). orgsyn.orgquimicaorganica.org This reaction, typically catalyzed by a Lewis or Brønsted acid, provides a stable cyclic thioacetal. organic-chemistry.org The crucial discovery was that the C-2 proton of the 1,3-dithiane ring is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium. organic-chemistry.org This deprotonation generates a stabilized carbanion, the 2-lithio-1,3-dithiane, which can then react with various electrophiles. wikipedia.orgorganic-chemistry.org This two-step process of forming the dithiane and then generating the nucleophile laid the groundwork for a new paradigm in retrosynthetic analysis and molecular construction. slideshare.net

The Umpolung Principle and Acyl Anion Equivalents in Organic Synthesis

The concept of "umpolung," a German term for polarity inversion, is central to the synthetic utility of 1,3-dithianes. wikipedia.orgscribd.com In a typical carbonyl compound, the carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atom. This "normal" reactivity dictates that it will react with nucleophiles. The dithiane chemistry provides a clever workaround to this inherent polarity. wikipedia.org By converting the electrophilic carbonyl carbon into the nucleophilic C-2 carbanion of a 2-lithio-1,3-dithiane, its polarity is effectively reversed. egyankosh.ac.inegyankosh.ac.in This lithiated dithiane is considered a "masked" acyl anion or an acyl anion equivalent. egyankosh.ac.inegyankosh.ac.in It allows for the formation of carbon-carbon bonds by attacking electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. scribd.comslideshare.net Subsequent hydrolysis of the dithiane moiety, often achieved with reagents like mercury(II) salts, N-halosuccinimides, or (bis(trifluoroacetoxy)iodo)benzene, regenerates the carbonyl group in the final product. wikipedia.orgacs.org This ability to forge bonds that would be impossible under standard conditions, such as the synthesis of 1,2-diketones and α-hydroxy ketones, highlights the profound impact of the umpolung strategy. organic-chemistry.org

Scope and Significance of 1,3-Dithiane Derivatives in Advanced Organic Transformations

The foundational work on 1,3-dithianes has paved the way for their use in a wide array of complex organic transformations. The versatility of the lithiated 1,3-dithiane as a nucleophile has been exploited in the total synthesis of numerous natural products. uwindsor.ca Furthermore, the development of substituted 1,3-dithiane derivatives has expanded the scope of this chemistry. For instance, palladium-catalyzed asymmetric allylic substitution reactions have been developed using 1,3-dithianes as acyl anion equivalents, achieving high yields and excellent enantioselectivities. acs.org The introduction of various substituents onto the dithiane ring allows for the synthesis of a diverse range of ketones, aldehydes, and other functionalized molecules. slideshare.net The compound at the heart of this article, 1,3-Dithiane, 2-(2-chloroethyl)- , represents one such derivative where the chloroethyl group provides a reactive handle for further synthetic manipulations. This specific derivative can, for example, be utilized in reactions where the chloro group acts as a leaving group or participates in cyclization reactions. The development of β-keto 1,3-dithianes has also been shown to be a valuable strategy for creating functionalized oxygen-containing heterocycles. researchgate.netlookchem.com

Chemical Data for 1,3-Dithiane, 2-(2-chloroethyl)-

| Property | Value |

| Molecular Formula | C6H11ClS2 |

| Molecular Weight | 182.73 g/mol |

| CAS Number | 15077-19-7 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15077-19-7 |

|---|---|

Molecular Formula |

C6H11ClS2 |

Molecular Weight |

182.7 g/mol |

IUPAC Name |

2-(2-chloroethyl)-1,3-dithiane |

InChI |

InChI=1S/C6H11ClS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |

InChI Key |

MDHCAEUMXPUIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiane, 2 2 Chloroethyl and Analogues

General Strategies for 2-Substituted 1,3-Dithiane (B146892) Synthesis

The most prevalent method for synthesizing 2-substituted 1,3-dithianes is the thioacetalization of aldehydes or ketones with 1,3-propanedithiol (B87085). organic-chemistry.orgthieme-connect.de This reaction involves the acid-catalyzed condensation of the carbonyl compound with the dithiol, leading to the formation of a stable six-membered ring containing two sulfur atoms. The resulting 1,3-dithiane can then be further functionalized at the C2 position. The direct synthesis of 1,3-dithiane, 2-(2-chloroethyl)- involves the reaction of 3-chloropropionaldehyde with 1,3-propanedithiol.

Thioacetalization of Carbonyl Compounds with 1,3-Propanedithiol

The formation of the 1,3-dithiane ring from a carbonyl compound and 1,3-propanedithiol is a cornerstone of organosulfur chemistry. wikipedia.org This reversible reaction is typically driven to completion by the removal of water, often through azeotropic distillation. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the thioacetalization process.

Historically, strong protic acids such as hydrochloric acid (HCl) have been used to catalyze the formation of 1,3-dithianes. thieme-connect.de These classical methods are effective but can be harsh and may not be suitable for substrates containing acid-sensitive functional groups. A common procedure involves refluxing the carbonyl compound and 1,3-propanedithiol in a solvent like chloroform (B151607) with a catalytic amount of a strong acid. orgsyn.org

A detailed procedure for the synthesis of the parent 1,3-dithiane from formaldehyde (B43269) (using methylal as a source) and 1,3-propanedithiol utilizes boron trifluoride diethyl etherate in glacial acetic acid and chloroform. orgsyn.org This method, while effective, involves a lengthy addition time and careful workup to remove acidic impurities. orgsyn.org

A wide array of Lewis acids have been employed to facilitate the thioacetalization reaction, often offering milder conditions and improved yields compared to classical protic acids. quimicaorganica.org Commonly used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. thieme-connect.de

For instance, yttrium triflate has been shown to be an effective catalyst for the conversion of carbonyl compounds to their corresponding dithiane derivatives. organic-chemistry.org Similarly, hafnium trifluoromethanesulfonate (B1224126) provides high yields under mild conditions and tolerates sensitive functional groups. organic-chemistry.org Iron catalysts have also been utilized for the catalytic dithioacetalization of aldehydes. organic-chemistry.org

The use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], allows the reaction to be carried out in water at room temperature, offering a greener alternative to traditional organic solvents. organic-chemistry.orgscribd.com This method is highly chemoselective and provides excellent yields with simplified purification. organic-chemistry.orgscribd.com Other notable Lewis acid catalysts include praseodymium triflate and tellurium tetrachloride, which have demonstrated high efficiency and chemoselectivity. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Lewis Acid Catalysts in 1,3-Dithiane Synthesis

| Catalyst | Substrate Scope | Reaction Conditions | Yields | Reference |

|---|---|---|---|---|

| Yttrium triflate | Aldehydes, Ketones | Catalytic amount | High | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Catalytic amount, mild conditions | High | organic-chemistry.org |

| Copper bis(dodecyl sulfate) | Aldehydes, Ketones | Water, room temperature | High | organic-chemistry.orgscribd.com |

| Praseodymium triflate | Aldehydes | Catalytic, chemoselective | Good to Excellent | organic-chemistry.org |

| Tellurium tetrachloride | Aldehydes, Aliphatic Ketones | Catalytic, mild | Good | researchgate.net |

Brønsted acids also play a significant role in catalyzing thioacetalization. p-Toluenesulfonic acid (p-TsOH) supported on silica (B1680970) gel has been developed as an efficient and versatile catalyst, offering short reaction times and excellent yields. organic-chemistry.org Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is another highly effective and reusable catalyst that promotes the reaction under solvent-free conditions at room temperature. organic-chemistry.org

Water-stable Brønsted acidic ionic liquids containing an alkane sulfonic acid have been shown to catalyze the mild and chemoselective thioacetalization of various aldehydes, resulting in very good yields and short reaction times. organic-chemistry.org Tungstophosphoric acid (H₃PW₁₂O₄₀) is another effective and highly selective catalyst for the thioacetalization of a wide range of carbonyl compounds in the absence of a solvent. organic-chemistry.org

More recently, Brønsted acids have been utilized in visible-light-induced intramolecular [2+2] photocycloaddition reactions of enone dithianes, highlighting their role in activating the dithiane moiety for further transformations. nih.gov

Table 2: Brønsted Acid Catalysts for 1,3-Dithiane Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid/Silica gel | Catalytic amount | Versatility, short reaction time, high yield | organic-chemistry.org |

| Perchloric acid/Silica gel | Solvent-free, room temperature | Reusable, efficient | organic-chemistry.org |

| Brønsted acidic ionic liquid | Mild conditions | Water-stable, chemoselective, fast | organic-chemistry.org |

| Tungstophosphoric acid | Solvent-free | Highly selective, excellent yields | organic-chemistry.org |

While less common than acid catalysis, some transition metal-based methods have been developed for dithiane synthesis. For example, an iron catalyst has been reported for the efficient dithioacetalization of aldehydes under mild conditions. organic-chemistry.org The use of transition metals often allows for unique reactivity and selectivity profiles.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,3-dithianes, this has led to the exploration of solvent-free conditions and the use of odorless 1,3-propanedithiol equivalents.

Solvent-free thioacetalization has been achieved using catalysts like perchloric acid on silica gel and tungstate (B81510) sulfuric acid. organic-chemistry.orgresearchgate.net These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

To address the issue of the intense stench of 1,3-propanedithiol, several odorless equivalents have been developed. wikipedia.org One such equivalent is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which can be used in acid-promoted thioacetalization under solvent-free conditions. organic-chemistry.org This reagent allows for the chemoselective protection of aldehydes and aliphatic ketones over aromatic ketones. organic-chemistry.org Another odorless alternative is 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid, which has also been successfully employed in thioacetalization reactions. researchgate.net

The use of water as a solvent, as seen with the copper bis(dodecyl sulfate) catalyst, represents another significant advancement in green chemistry for dithiane synthesis. organic-chemistry.orgscribd.com

Alternative Precursors and Dithiol Equivalents

The traditional synthesis of 1,3-dithianes involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of an acid catalyst. organic-chemistry.orgorgsyn.orgresearchgate.net However, the strong and unpleasant odor of 1,3-propanedithiol has prompted the development of alternative, odorless dithiol equivalents. researchgate.netnih.gov

One such alternative is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which serves as a non-thiolic, odorless equivalent to 1,3-propanedithiol. organic-chemistry.orgresearchgate.net This reagent has been successfully used in the acid-promoted thioacetalization of various aldehydes and ketones under solvent-free conditions, affording the corresponding dithioacetals in high yields. organic-chemistry.orgresearchgate.net Another odorless 1,3-propanedithiol equivalent that has been developed is 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid. researchgate.net This compound, in the presence of acetyl chloride, effectively converts a range of carbonyl compounds into their dithioacetal derivatives. researchgate.net

Furthermore, odorless 2-dodecyl-1,3-propanedithiol has been prepared and utilized as a substitute for 1,3-propanedithiol in reactions such as the protection of carbonyl groups. nih.gov The resulting 1,3-dithioacetals can be effectively converted back to the original carbonyl compounds. nih.gov

The following table summarizes some of the alternative dithiol equivalents and their applications:

| Dithiol Equivalent | Catalyst/Conditions | Application | Yield |

| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Acid-promoted, solvent-free | Thioacetalization of aldehydes and aliphatic ketones | High |

| 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride | Thioacetalization of various carbonyl compounds | Up to 99% |

| 2-Dodecyl-1,3-propanedithiol | Not specified | Protection of carbonyl groups | Not specified |

Synthesis of the 2-(2-chloroethyl) Moiety

The introduction of the 2-(2-chloroethyl) group at the C2 position of the 1,3-dithiane ring is a crucial step in the synthesis of the target compound. This can be achieved through several distinct strategies.

Alkylation of 2-Lithio-1,3-dithiane with Chloroethylating Reagents

A primary and widely used method for C-C bond formation at the C2 position of 1,3-dithiane involves the generation of the 2-lithio-1,3-dithiane carbanion, a potent nucleophile. youtube.comuwindsor.ca This is typically achieved by deprotonating 1,3-dithiane with a strong base such as n-butyllithium. youtube.comnih.gov The resulting anion can then react with a suitable electrophile.

In the context of synthesizing 2-(2-chloroethyl)-1,3-dithiane, a common chloroethylating reagent is 1-bromo-2-chloroethane (B52838). The lithiated dithiane undergoes a nucleophilic substitution reaction with 1-bromo-2-chloroethane to furnish the desired product. slideshare.net This approach has been illustrated in the synthesis of various 2-alkyl-1,3-dithianes. organic-chemistry.org

A representative reaction scheme is as follows: 1,3-Dithiane is treated with n-butyllithium to form 2-lithio-1,3-dithiane. The resulting carbanion is then reacted with 1-bromo-2-chloroethane to yield 1,3-Dithiane, 2-(2-chloroethyl)-. slideshare.net

Functionalization of Pre-existing 2-Substituted 1,3-Dithianes

An alternative strategy involves starting with a 1,3-dithiane that already bears a substituent at the C2 position, which can then be chemically transformed into the desired 2-(2-chloroethyl) group. For instance, a 2-(2-hydroxyethyl)-1,3-dithiane precursor could be subjected to a chlorination reaction using a reagent like thionyl chloride or phosphorus trichloride (B1173362) to replace the hydroxyl group with a chlorine atom.

This approach allows for the introduction of the dithiane moiety early in the synthetic sequence, followed by the manipulation of the side chain functionality.

Dithioacetalization of Chloroethyl Carbonyl Precursors

This method involves the direct formation of the 1,3-dithiane ring from a carbonyl compound that already contains the chloroethyl moiety. The key precursor for this route is 3-chloropropanal (B96773). The dithioacetalization of 3-chloropropanal with 1,3-propanedithiol, typically catalyzed by a Lewis or Brønsted acid, directly yields 1,3-Dithiane, 2-(2-chloroethyl)-. organic-chemistry.orgresearchgate.net

Various catalysts can be employed for this transformation, including yttrium triflate, hafnium trifluoromethanesulfonate, and iron catalysts. organic-chemistry.org The reaction generally proceeds under mild conditions and provides good to excellent yields. organic-chemistry.org An alcohol-mediated dithioacetalization process has also been developed using 2-chloro-1,3-dithiane (B1253039) and unactivated alkynes to produce Markovnikov-selective 1,3-dithianes. rsc.org

Stereoselective Synthesis of 2-(2-chloroethyl)-1,3-dithiane Derivatives

Achieving stereoselectivity in the synthesis of 2-substituted 1,3-dithiane derivatives is an important area of research, particularly when the target molecule contains chiral centers. One approach involves the use of chiral auxiliaries or catalysts.

For example, the stereoselective addition of a 2-lithio-1,3-dithiane to an optically active substrate has been used in the synthesis of natural products. uwindsor.ca Organocatalytic strategies have also been developed for the asymmetric addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, leading to products with high enantiomeric excess. researchgate.net

While specific examples for the stereoselective synthesis of 2-(2-chloroethyl)-1,3-dithiane are not extensively detailed in the provided search results, the principles of asymmetric synthesis using dithiane-based nucleophiles can be applied. This could involve the use of a chiral base for the deprotonation step or the addition of the dithiane anion to a chiral electrophile containing the chloroethyl moiety.

Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 2 Chloroethyl

Generation and Stabilization of 2-Lithio-1,3-dithiane Derivatives

The key to unlocking the synthetic potential of 1,3-dithianes lies in the generation of the C-2 carbanion. The presence of two sulfur atoms significantly increases the acidity of the C-2 proton (pKa ≈ 31-38) compared to its oxygen-based acetal (B89532) counterparts (pKa > 40), enabling deprotonation with a strong base. bham.ac.uk

Deprotonation Conditions and Base Optimization

The generation of 2-lithio-1,3-dithiane derivatives is most commonly achieved through deprotonation using a strong base. bham.ac.uk The choice of base and reaction conditions is crucial for efficient carbanion formation and to avoid undesirable side reactions.

Base: n-Butyllithium (n-BuLi) is the most frequently employed base for the deprotonation of 2-substituted 1,3-dithianes. bham.ac.ukyoutube.com Its high basicity is sufficient to abstract the acidic C-2 proton, forming the corresponding 2-lithio-1,3-dithiane. youtube.com

Solvent: Tetrahydrofuran (THF) is the typical solvent of choice, as it is aprotic and effectively solvates the lithium cation. researchgate.net

Temperature: The deprotonation is generally carried out at low temperatures, typically ranging from -78 °C to -20 °C, to ensure the stability of the resulting organolithium species. researchgate.net For instance, the parent 2-lithio-1,3-dithiane can be prepared by metalation with n-BuLi at -20 °C in THF. researchgate.net

While n-butyllithium is standard, other strong bases like lithium diisopropylamide (LDA) can also be used, particularly in cases where n-BuLi might lead to side reactions. uwindsor.ca The optimization of the base and solvent system is often necessary depending on the specific substrate and the subsequent electrophile to be used. For example, some lithiations have been performed in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can accelerate the deprotonation by complexing the lithium ion.

Theoretical Studies on Carbanion Stabilization

The stability of the 2-lithio-1,3-dithiane carbanion has been the subject of numerous theoretical and computational studies. These investigations aim to elucidate the structural and electronic factors that contribute to its stability and reactivity.

Density Functional Theory (DFT) calculations have been instrumental in understanding the structure of these carbanions. acs.org Key findings from these studies include:

Role of Sulfur: The two sulfur atoms play a crucial role in stabilizing the negative charge on the C-2 carbon. This stabilization is attributed to the polarizability of the large sulfur atoms and the potential for d-orbital participation, although the extent of the latter is still debated. bham.ac.uk The electron-withdrawing inductive effect of the sulfur atoms is a significant contributing factor. askiitians.com

C-Li Bond Nature: Computational analyses indicate a highly ionic character for the C-Li bond in 2-lithio-1,3-dithianes. acs.org Population analysis shows a high positive charge on the lithium atom and a small C-Li Wiberg bond index, suggesting a contact ion pair rather than a covalent bond. acs.org

Conformational Preference: There is a strong calculated preference for the equatorial orientation of the C-Li bond. This preference is substantial, with the equatorial isomer being significantly more stable than the axial isomer. acs.org This stability is explained by hyperconjugation (nC → σ*S-C interactions) and the avoidance of destabilizing repulsive interactions between the carbanionic lone pair and the lone pairs on the sulfur atoms that would occur in the axial conformation. acs.org

Influence of Substituents: The nature of the substituent at the C-2 position can influence the stability and structure of the carbanion. For example, studies on 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion predict nearly degenerate singlet and triplet states for the free anion, with the lithium ion pair predicted to be a ground-state triplet. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

Once generated, the nucleophilic 2-lithio-1,3-dithiane anion derived from 1,3-dithiane (B146892), 2-(2-chloroethyl)- can participate in a variety of carbon-carbon bond-forming reactions, serving as a versatile acyl anion equivalent. bham.ac.uk

Reactions with Alkyl Halides and Sulfonates

A primary application of lithiated dithianes is their reaction with electrophilic alkylating agents like alkyl halides and sulfonates. This reaction forms a new carbon-carbon bond at the C-2 position of the dithiane ring.

The general reaction involves the SN2 displacement of a halide or sulfonate leaving group by the dithiane carbanion. youtube.com Primary alkyl halides and sulfonates are excellent substrates for this reaction, leading to high yields of the 2-alkylated dithiane products. askiitians.comorganic-chemistry.org

Table 1: Examples of Alkylation Reactions of 2-Lithio-1,3-dithiane Derivatives

| Lithiated Dithiane Derivative | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | ~95 | uwindsor.ca |

| 2-Lithio-1,3-dithiane | 1,3-Dibromopropane | 2-(3-Bromopropyl)-1,3-dithiane | High | uwindsor.ca |

Note: The table presents generalized examples of dithiane alkylations. Specific yields for the reaction with 2-lithio-2-(2-chloroethyl)-1,3-dithiane would depend on optimized reaction conditions.

The chloroethyl group within 1,3-dithiane, 2-(2-chloroethyl)- presents the possibility for intramolecular alkylation after an initial intermolecular reaction, providing a pathway to cyclic structures.

Nucleophilic Additions to Carbonyl Compounds (Aldehydes and Ketones)

The reaction of 2-lithio-1,3-dithiane derivatives with aldehydes and ketones is a powerful method for the synthesis of α-hydroxy ketones and related structures. bham.ac.ukuwindsor.ca The dithiane carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

This nucleophilic addition results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, which upon acidic workup, yields an α-hydroxy dithiane. masterorganicchemistry.com Reactions are typically faster with aldehydes than with the less electrophilic ketones. bham.ac.uk

The initial adducts of the reaction between 2-lithio-1,3-dithianes and carbonyl compounds are α-hydroxy dithianes. researchgate.net These intermediates are often stable and can be isolated.

Scheme 1: General Reaction of 2-Lithio-1,3-dithiane with a Ketone

Step 1: Nucleophilic addition of the lithiated dithiane to the ketone carbonyl.

Step 2: Protonation of the resulting alkoxide during aqueous workup to yield the α-hydroxy dithiane.

These α-hydroxy dithianes can undergo a variety of subsequent transformations. researchgate.net The most significant of these is the deprotection of the dithiane moiety to unmask the carbonyl group. This is typically achieved using reagents like mercuric chloride (HgCl2) in an aqueous acidic solution. youtube.com This two-step sequence of dithiane addition followed by hydrolysis provides a versatile route to α-hydroxy ketones.

Furthermore, the α-hydroxy dithianes themselves can be subject to other reactions. For example, under acidic conditions, they can undergo rearrangements, eliminations to form dithioketene ketals, or deoxygenation, depending on the substitution pattern of the alcohol. researchgate.net

Synthesis of 1,2-Diketones and α-Hydroxy Ketones

The 1,3-dithiane moiety serves as a versatile masked carbonyl group, enabling the synthesis of various carbonyl-containing compounds. Specifically, lithiated 1,3-dithianes are crucial intermediates for preparing α-hydroxy ketones and 1,2-diketones. orgsyn.org The general strategy involves the nucleophilic attack of the 2-lithio-1,3-dithiane derivative, generated by deprotonation with a strong base like n-butyllithium, onto suitable electrophiles.

For the synthesis of α-hydroxy ketones, the lithiated dithiane can be reacted with an aldehyde. Subsequent hydrolysis of the dithiane group unmasks the ketone functionality, yielding the desired α-hydroxy ketone.

The synthesis of 1,2-diketones can be achieved by reacting the lithiated dithiane with an acylating agent, such as an acyl chloride or an ester. brynmawr.edu This forms a 2-acyl-1,3-dithiane intermediate. Deprotection of the dithiane then reveals the second ketone group. While many methods for 1,2-diketone synthesis rely on oxidative conditions, this approach offers a non-oxidative pathway. nih.gov

A general sequence for these syntheses starting from 2-(2-chloroethyl)-1,3-dithiane would first involve the deprotonation at the C2 position of the dithiane ring. The resulting carbanion can then react with an appropriate electrophile. For instance, reaction with an aldehyde followed by hydrolysis would yield a more complex α-hydroxy ketone. Similarly, acylation followed by hydrolysis would lead to a 1,2-diketone. The chloroethyl side chain can either be carried through the synthesis or potentially participate in subsequent intramolecular reactions.

Table 1: Synthesis of Ketone Derivatives from Dithiane Intermediates

| Product Type | Electrophile | Key Intermediate | Final Product Structure |

|---|---|---|---|

| α-Hydroxy Ketone | Aldehyde (R'CHO) | 2-(1-hydroxyalkyl)-2-(2-chloroethyl)-1,3-dithiane | R'-CH(OH)-C(=O)-(CH₂)₂-Cl |

Ring-Opening Reactions with Epoxides

The lithiated carbanion of 2-(2-chloroethyl)-1,3-dithiane is a potent nucleophile capable of opening epoxide rings. This reaction is a valuable carbon-carbon bond-forming method, leading to the formation of γ-hydroxy ketone precursors. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, following an S(_N)2 mechanism. arkat-usa.orgresearchgate.net

In a typical procedure, 2-(2-chloroethyl)-1,3-dithiane is first deprotonated with a strong base. The resulting 2-lithio-2-(2-chloroethyl)-1,3-dithiane is then treated with an epoxide. The reaction results in the formation of a β-hydroxyalkyl substituted dithiane. Subsequent hydrolysis of the dithiane group unmasks the carbonyl, yielding a γ-hydroxy ketone. The regioselectivity of the epoxide opening can be influenced by steric and electronic factors of the epoxide substrate. arkat-usa.org The presence of Lewis acids can also affect the regioselectivity of the ring-opening. arkat-usa.orgmdpi.com

This methodology has been widely applied in natural product synthesis. For example, the addition of 2-lithio-1,3-dithiane to (R)-glycidyl tosylate is a key step in the synthesis of the C(1)–C(6) fragment of hennoxazole A. uwindsor.ca

Table 2: Ring-Opening of Epoxides with Lithiated 2-(2-chloroethyl)-1,3-dithiane

| Epoxide Substrate | Major Product after Ring-Opening | Product after Hydrolysis |

|---|---|---|

| Ethylene Oxide | 2-(4-hydroxybutyl)-1,3-dithiane derivative | 1-Chloro-6-hydroxyhexan-3-one |

| Propylene Oxide | 2-(4-hydroxypentyl)-1,3-dithiane derivative | 1-Chloro-6-hydroxyheptan-3-one |

Reactions with Nitriles and Carboxylic Acid Derivatives

Metallated 1,3-dithianes react with various carboxylic acid derivatives, including nitriles, to form new carbon-carbon bonds. rsc.org The reaction of 2-lithio-2-(2-chloroethyl)-1,3-dithiane with a nitrile initially forms an imine intermediate after nucleophilic addition. This intermediate can then be hydrolyzed under acidic conditions to yield a ketone. pressbooks.pub This provides a route to β-keto dithianes, which upon hydrolysis of the dithiane ring, would yield 1,3-diketones.

Alternatively, reactions of lithiated dithianes with nitriles can afford primary aminoketene dithioacetals in good yields. rsc.org The reaction of nitriles with organometallic reagents like Grignard or organolithium compounds is a known method for ketone synthesis. pressbooks.pub

The reaction with other carboxylic acid derivatives, such as acyl chlorides or esters, typically yields acyl dithianes. rsc.orglibretexts.org These products are precursors to 1,2-diketones after hydrolysis of the dithiane group. Thioesters are also notable carboxylic acid derivatives that are prevalent in biochemistry. libretexts.org

Table 3: Reactivity of Lithiated 2-(2-chloroethyl)-1,3-dithiane with Nitriles and Derivatives

| Electrophile | Initial Product | Final Product after Hydrolysis |

|---|---|---|

| Acetonitrile (B52724) (CH₃CN) | Imine adduct | 1-Chloro-4-oxopentan-2-one |

| Benzoyl Chloride (PhCOCl) | 2-Benzoyl-2-(2-chloroethyl)-1,3-dithiane | 1-Chloro-4-phenyl-2,3-butanedione |

Conjugate Additions to Unsaturated Systems

The carbanion generated from 2-(2-chloroethyl)-1,3-dithiane can act as a soft nucleophile in conjugate addition (or Michael addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.org This 1,4-addition pathway is favored over direct 1,2-addition to the carbonyl group, especially with nucleophiles that are weak bases, as it retains the stable carbonyl group in the final product after tautomerization. libretexts.org

This reaction is a powerful tool for forming carbon-carbon bonds and has been developed into highly stereoselective processes using chiral auxiliaries or organocatalysts. researchgate.netnih.gov For instance, the organocatalytic stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been developed to produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. researchgate.net

The conjugate addition of the lithiated 2-(2-chloroethyl)-1,3-dithiane to an enone, such as methyl vinyl ketone, would result in the formation of a 1,5-dicarbonyl compound precursor. Hydrolysis of the dithiane group in the adduct would then reveal the final product. This strategy is widely used in the synthesis of complex molecules and natural products. nih.gov

Table 4: Conjugate Addition of Lithiated 2-(2-chloroethyl)-1,3-dithiane

| Michael Acceptor | Adduct after 1,4-Addition | Final Product after Hydrolysis |

|---|---|---|

| Methyl vinyl ketone | Dithiane adduct of 3-keto-hexanal | 1-Chloro-3,6-heptanedione |

| Acrylonitrile | Dithiane adduct of 3-cyano-propanal | 5-Chloro-3-oxohexanenitrile |

Cross-Coupling Reactions Involving Dithiane Intermediates

Recent advancements in organic synthesis have demonstrated the utility of 2-aryl-1,3-dithianes as transmetalation reagents in palladium-catalyzed cross-coupling reactions. brynmawr.edu This approach utilizes the relatively acidic benzylic proton of the dithiane, allowing it to function as a polarity-reversed nucleophilic partner in couplings with aryl bromides. brynmawr.edu

This methodology can be extended to derivatives like 2-(2-chloroethyl)-1,3-dithiane, provided a suitable handle for cross-coupling is introduced. For example, if the dithiane were first arylated or vinylated at the C2 position, subsequent deprotonation would generate a nucleophile suitable for palladium-catalyzed cross-coupling. The reaction typically employs a palladium catalyst such as Pd(OAc)₂ with a suitable ligand like NiXantphos. brynmawr.edu Although strong electron-withdrawing groups can sometimes hinder the reaction, a range of aryl bromides can be successfully coupled. brynmawr.edu A significant advantage of this method is the ability to use an orthogonal deprotection strategy to unmask the ketone functionality. brynmawr.edu

Peterson Olefination Pathways via Silylated Dithianes

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgresearchgate.net This reaction can be applied to silylated dithiane derivatives to produce ketene (B1206846) dithioacetals. The key intermediate is a 2-silyl-1,3-dithiane, which upon deprotonation with a strong base, generates the required α-silyl carbanion.

Specifically, a 2-(2-chloroethyl)-2-trimethylsilyl-1,3-dithiane derivative can be prepared. Reaction of its lithiated form with an aldehyde or ketone yields a β-hydroxysilane intermediate. organic-chemistry.orglscollege.ac.in A key feature of the Peterson olefination is that the stereochemical outcome can often be controlled. lscollege.ac.in Acid-catalyzed elimination of the β-hydroxysilane proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination, allowing for the selective formation of either the (E) or (Z)-alkene. organic-chemistry.orglscollege.ac.in

This pathway offers a versatile route to various vinyl-substituted dithianes, which are themselves useful synthetic intermediates. For example, the reaction of lithiated 2-trimethylsilyl-1,3-dithiane (B1293776) has been used in reactions with lactones to produce ketene dithioacetals. researchgate.net

Table 5: Peterson Olefination with 2-Lithio-2-(2-chloroethyl)-2-trimethylsilyl-1,3-dithiane

| Carbonyl Compound (R'R''C=O) | Elimination Condition | Major Alkene Product |

|---|---|---|

| Benzaldehyde | Acidic (e.g., H₂SO₄) | (E)-1-(2-(2-Chloroethyl)-1,3-dithian-2-ylidene)-1-phenylethane |

| Benzaldehyde | Basic (e.g., KH) | (Z)-1-(2-(2-Chloroethyl)-1,3-dithian-2-ylidene)-1-phenylethane |

Transformations of the Dithiane Heterocycle

The 1,3-dithiane ring is not merely a passive protecting group; it can undergo various transformations, adding to its synthetic utility. organic-chemistry.org The most common transformation is its removal (deprotection) to regenerate the carbonyl group. This is typically achieved under oxidative or hydrolytic conditions using reagents like mercury(II) chloride, N-bromosuccinimide, or iodine. organic-chemistry.org

Beyond deprotection, the dithiane moiety itself can be converted into other functional groups. For example, treatment of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃) can convert the dithioacetal into a difluoromethyl group (-CF₂-). organic-chemistry.org Furthermore, functionalized orthoesters can be prepared under mild electrochemical conditions from dithiane derivatives. organic-chemistry.org

In the context of 2-(2-chloroethyl)-1,3-dithiane, the dithiane ring can also serve as a precursor in dithioacetalization reactions. For instance, 2-chloro-1,3-dithiane (B1253039) has been used as a non-thiolic, odorless equivalent of 1,3-propanedithiol (B87085) for the protection of aldehydes. organic-chemistry.orgrsc.org This process is often catalyzed by an iron catalyst under mild conditions. organic-chemistry.org An alcohol-mediated version has also been developed for the direct dithioacetalization of unactivated alkynes with 2-chloro-1,3-dithiane, yielding Markovnikov-selective products. rsc.orgresearchgate.net

Reductive Desulfurization Processes

Reductive desulfurization is a powerful transformation that replaces carbon-sulfur bonds with carbon-hydrogen bonds. organicreactions.org In the context of 1,3-dithianes, this reaction effectively removes the dithiane group, revealing the underlying carbonyl functionality it was protecting or the alkane resulting from its complete reduction.

A primary reagent for this transformation is Raney Nickel, a fine-grained solid composed of a nickel-aluminum alloy. masterorganicchemistry.com The process, often referred to as the Mozingo reduction, involves the hydrogenolysis of the C-S bonds. masterorganicchemistry.com The Raney Nickel is typically "activated" by treating the alloy with concentrated sodium hydroxide (B78521), which leaches out the aluminum and leaves behind a high-surface-area nickel catalyst saturated with adsorbed hydrogen. masterorganicchemistry.comyoutube.com

Table 1: Reagents for Reductive Desulfurization

| Reagent | Description |

| Raney Nickel (Ni(H)) | A nickel-aluminum alloy treated with sodium hydroxide to create a high-surface-area catalyst with adsorbed hydrogen. It is highly effective for cleaving carbon-sulfur bonds. organicreactions.orgmasterorganicchemistry.com |

| Zinc/Hydrochloric Acid (Zn/HCl) | A classic reducing system that can be used for the reduction of various functional groups, including the desulfurization of thioacetals. organic-chemistry.org |

| Sodium in liquid Ammonia (Na/NH3) | A dissolving metal reduction system capable of cleaving carbon-sulfur bonds. organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH4) | A powerful reducing agent, although less commonly used for simple desulfurization compared to Raney Nickel. organic-chemistry.org |

| Sodium Borohydride (NaBH4) | A milder reducing agent, generally not effective for the desulfurization of dithianes on its own. organic-chemistry.org |

Oxidative Transformations of Sulfur Atoms

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed to achieve these transformations, with the choice of reagent often determining the level of oxidation.

For the selective oxidation of a sulfide (B99878) to a sulfoxide (B87167), milder oxidizing agents are typically used. Examples include hydrogen peroxide in the presence of a catalyst, such as tantalum carbide, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org An electroenzymatic cascade system has also been developed for the selective oxidation of thioanisole (B89551) to its sulfoxide, highlighting the potential for biocatalytic approaches. rsc.org

Further oxidation of the sulfoxide to the sulfone can be achieved using stronger oxidizing agents or by adjusting the reaction conditions. organic-chemistry.org Reagents like potassium permanganate (B83412) or hydrogen peroxide with a niobium carbide catalyst can facilitate this transformation. organic-chemistry.org The resulting sulfones are valuable synthetic intermediates themselves. For instance, lithiated 2-chloro-1,3-dithiane-1,3-dioxide has been shown to react with trialkylboranes, leading to the formation of carboxylic acids after oxidation. cardiff.ac.uk

Table 2: Common Oxidizing Agents for Sulfides

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The outcome can be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and versatile oxidizing agent. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the fully oxidized sulfone. organic-chemistry.orgorganic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Carbonyl Compound | In the presence of water, DDQ can be used for the oxidative deprotection of dithianes to the corresponding carbonyl compounds. rsc.org |

| Iodine (I₂) / Bromine (Br₂) / Chlorine (Cl₂) | Oxidized Products | Halogens can also be used as oxidizing agents for dithianes. organic-chemistry.org |

Ring-Opening and Rearrangement Reactions

The 1,3-dithiane ring, while often employed as a protecting group, can undergo ring-opening and rearrangement reactions under specific conditions. These reactions are crucial for deprotection strategies and for accessing different molecular scaffolds.

Deprotection of the dithiane to regenerate the parent carbonyl compound is a common ring-opening reaction. This can be achieved through various methods, including oxidative cleavage with reagents like bis(trifluoroacetoxy)iodobenzene or a mixture of polyphosphoric acid and acetic acid. organic-chemistry.orgasianpubs.org Another method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile. rsc.org

Rearrangement reactions of dithianes are less common but can be synthetically useful. The Pummerer rearrangement, for instance, can occur with dithiane sulfoxides. cardiff.ac.uk While not a direct rearrangement of the dithiane ring itself, it involves the migration of an acyl group and can lead to further transformations. Other types of rearrangements, such as the Pinacol, Beckmann, and Wolff rearrangements, are fundamental in organic synthesis but are not directly characteristic of the dithiane ring itself. libretexts.org

Reactivity and Transformations of the 2-(2-chloroethyl) Substituent

The 2-(2-chloroethyl) substituent on the 1,3-dithiane ring is a key site of reactivity, allowing for a variety of synthetic manipulations. The presence of the chlorine atom, a good leaving group, facilitates intramolecular cyclization, nucleophilic substitution, and elimination reactions.

Intramolecular Cyclization Reactions

The proximity of the dithiane ring and the chloroethyl group allows for intramolecular cyclization reactions. Under appropriate conditions, the carbanion generated at the C-2 position of the dithiane ring can displace the chloride ion, leading to the formation of a spirocyclic compound. This type of reaction is a powerful tool for constructing complex ring systems. The formation of a delta lactone from a delta hydroxy acid is an analogous intramolecular cyclization process. youtube.com

Nucleophilic Substitutions at the Chloroethyl Moiety

The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution. A wide range of nucleophiles can displace the chloride, providing a versatile method for introducing new functional groups. This type of reaction is fundamental in organic synthesis and has been extensively studied with various chloro-substituted compounds. mdpi.comresearchgate.net For example, reactions with amines, thiols, or azide (B81097) ions can lead to the corresponding substituted products. mdpi.comresearchgate.net

Elimination Reactions

The 2-(2-chloroethyl) group can undergo elimination reactions, typically in the presence of a base, to form a vinyl-substituted dithiane. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from the carbon adjacent to the chlorine-bearing carbon and the chlorine atom itself, resulting in the formation of a double bond. youtube.com

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgmasterorganicchemistry.comopenstax.org In the case of 1,3-Dithiane, 2-(2-chloroethyl)-, elimination would lead to the formation of 2-vinyl-1,3-dithiane (B14555309). The choice of a strong, non-nucleophilic base is crucial to favor elimination over substitution. libretexts.org

Computational Chemistry and Mechanistic Studies on Reaction Pathways

While specific computational investigations detailing the reaction pathways of 1,3-dithiane, 2-(2-chloroethyl)- are not extensively available in dedicated studies, a robust understanding of its reactivity can be constructed from theoretical studies on the parent 1,3-dithiane ring system and related reaction mechanisms. Computational chemistry provides crucial insights into the structural preferences, stability of intermediates, and plausible reaction coordinates that govern the chemical behavior of this compound.

The primary reactive pathway for 2-substituted 1,3-dithianes involves the deprotonation of the carbon atom at the 2-position (C2). This process generates a potent nucleophile, a lithiated dithiane, which is central to the well-known Corey-Seebach reaction. acs.orgorganic-chemistry.orgwikipedia.orgjk-sci.com The acidity of the C2 proton (pKa ≈ 31) is a known characteristic, and its abstraction by a strong base like n-butyllithium is a common initiating step. organic-chemistry.orgresearchgate.net The stability of the resulting carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond lengths, which help delocalize the negative charge. organic-chemistry.org

For 1,3-dithiane, 2-(2-chloroethyl)-, the generation of this C2 carbanion opens up two primary mechanistic possibilities: intermolecular and intramolecular reactions. The most significant pathway for this specific molecule is an intramolecular nucleophilic substitution. Once the 2-lithio-1,3-dithiane intermediate is formed, the nucleophilic C2 anion can readily attack the electrophilic carbon of the chloroethyl side chain. This process would proceed via an intramolecular SN2 mechanism, leading to the formation of a spirocyclic product, 1,5-dithiaspiro[5.2]octane. Such intramolecular reactions are often kinetically favored due to the proximity of the reacting centers.

The general energy profile for an SN2 reaction, which would be analogous for this intramolecular cyclization, involves a single, concerted step. libretexts.orgyoutube.com The reaction proceeds through a high-energy transition state where the new carbon-carbon bond is partially formed and the carbon-chlorine bond is partially broken, ultimately leading to the more stable cyclized product and a lithium chloride salt. libretexts.org

In addition to intramolecular reactions, the lithiated intermediate can react with external electrophiles if they are introduced into the reaction mixture. This intermolecular pathway is the basis of the synthetic utility of the Corey-Seebach reaction, allowing for the formation of a wide variety of carbon-carbon bonds. wikipedia.orgjk-sci.com

Computational studies on related systems have also shed light on potential side reactions. For instance, Density Functional Theory (DFT) calculations on 2-aryl-2-lithio-1,3-dithianes have shown that autooxidation is a highly favorable process. acs.org This reaction is initiated by the oxidation of the organolithium compound, leading to a thioester intermediate, which can then be trapped by another molecule of the lithiated dithiane. acs.org This suggests that under certain conditions, particularly in the presence of oxygen, similar oxidative pathways could compete with the desired nucleophilic substitution reactions.

Furthermore, foundational computational studies on the parent 1,3-dithiane molecule itself provide critical data on its ground-state geometry and conformational energetics, which underpin its reactivity. Ab initio molecular orbital theory and DFT have been used to investigate the relative energies of different conformers. nih.gov These studies show that the chair conformation is the most stable, but also quantify the energy barriers to other forms, such as the twist conformers.

The following table summarizes the calculated energy differences for the conformers of the parent 1,3-dithiane molecule, providing insight into the structural landscape from which its reactivity emerges.

| Conformational Transition | Computational Method | Calculated Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Chair → 2,5-Twist | HF/6-31G(d) | 4.24 | nih.gov |

| Chair → 1,4-Twist (Free Energy, ΔG) | Not Specified | 4.42 | nih.gov |

| Chair → 2,5-Twist (Free Energy, ΔG) | Not Specified | 4.27 | nih.gov |

| Chair → Transition State to 1,4-Twist | Not Specified | 9.89 | nih.gov |

| Chair → Transition State to 2,5-Twist | Not Specified | 10.44 | nih.gov |

Applications in Complex Chemical Synthesis

Strategic Use as a Carbonyl Protecting Group

The protection of carbonyl groups is a frequent necessity in multistep organic synthesis to prevent unwanted reactions with nucleophiles or bases. asianpubs.orguwindsor.ca 1,3-Dithianes are among the most effective protecting groups for aldehydes and ketones due to their exceptional stability across a wide range of reaction conditions, including both acidic and basic environments. asianpubs.orguwindsor.ca This stability allows for chemical manipulations on other parts of a molecule without affecting the masked carbonyl group. The formation of the dithiane is a reversible process, and its subsequent removal, or deprotection, regenerates the parent carbonyl compound at a desired stage in the synthetic sequence. organic-chemistry.org

Methods for Carbonyl Protection with 1,3-Propanedithiol (B87085)

The formation of a 1,3-dithiane (B146892) involves the reaction of a carbonyl compound with 1,3-propanedithiol. wikipedia.org This transformation is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org The reaction proceeds by converting the carbonyl into a cyclic thioacetal. A variety of catalysts have been developed to facilitate this protection reaction under mild and efficient conditions, often with high chemoselectivity for aldehydes over ketones. organic-chemistry.org The choice of catalyst can be crucial for substrates containing sensitive functional groups.

Several effective catalytic systems for the thioacetalization of carbonyl compounds are summarized in the table below.

| Catalyst | Solvent(s) | Conditions | Key Features | Reference(s) |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | Standard and effective Lewis acid catalyst. | synarchive.com |

| Iodine (I₂) | Solvent-free | Mild conditions | Catalytic amounts are effective; also works for transthioacetalization. | organic-chemistry.orgscribd.com |

| Yttrium triflate (Y(OTf)₃) | Not specified | Catalytic | Highly chemoselective for aldehydes. | organic-chemistry.org |

| Hafnium triflate (Hf(OTf)₄) | Not specified | Catalytic, mild | Tolerates sensitive functional groups. | organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free or Petroleum Ether | Room Temp or Reflux | Highly selective and effective under solvent-free conditions. | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) / Silica (B1680970) gel | Not specified | Catalytic | Simple work-up involving filtration. | organic-chemistry.org |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free | Room Temperature | Extremely efficient and reusable catalyst. | organic-chemistry.org |

Chemoselective Deprotection Strategies

While the stability of the 1,3-dithiane group is its primary asset for protection, its efficient removal is equally critical for the success of a synthetic route. The regeneration of the carbonyl group often requires specific reagents, as dithianes are resistant to simple hydrolysis that cleaves oxygen-based acetals. bham.ac.uk Numerous methods have been developed for this purpose, which can be broadly categorized into oxidative hydrolysis, metal-mediated cleavage, and solid-phase techniques.

Oxidative methods involve the oxidation of one or both sulfur atoms, which renders the thioacetal susceptible to hydrolysis. These protocols are often mild and can be highly efficient. A key advantage is the avoidance of toxic heavy metals.

N-Halosuccinimides: Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for cleaving 1,3-dithianes. acs.orgacs.org These reagents can be particularly useful for the hydrolysis of 2-acyl-1,3-dithianes to yield 1,2-dicarbonyl compounds. acs.org The oxidative hydrolysis using NBS can also be applied to the synthesis of acylsilanes from 2-silyl-1,3-dithianes, offering a less toxic alternative to mercury-based methods. lookchem.com

Iodine/Hydrogen Peroxide: A combination of a catalytic amount of iodine (5 mol%) with 30% aqueous hydrogen peroxide in the presence of sodium dodecyl sulfate (B86663) (SDS) provides a green and mild method for deprotection. organic-chemistry.org The reaction proceeds in water under neutral conditions and tolerates a variety of sensitive functional groups. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ can efficiently deprotect 1,3-dithianes in an acetonitrile-water mixture. researchgate.net

Photochemical Methods: Visible light, in conjunction with a sensitizer (B1316253) like Eosin Y or methylene (B1212753) green, can mediate the deprotection of dithianes under metal-free and ambient conditions. researchgate.net The mechanism often involves the generation of a superoxide (B77818) anion that drives the cleavage reaction. researchgate.netacs.org

Sulfoxide (B87167) Intermediates: A two-step approach involves the selective oxidation of the dithiane to its corresponding monosulfoxide, followed by acid-catalyzed hydrolysis to furnish the carbonyl compound in excellent yields. thieme-connect.com

The high affinity of sulfur for certain metals is the basis for a variety of metal-mediated deprotection strategies. bham.ac.uk These methods are often rapid and effective but can involve the use of toxic heavy metals.

Mercury(II) Salts: Mercuric chloride (HgCl₂) and mercuric oxide (HgO) are classic reagents for dithiane cleavage. acs.orgstackexchange.com The reaction involves the coordination of the mercury(II) ion to the sulfur atoms, facilitating hydrolysis. stackexchange.com While effective, the high toxicity of mercury compounds is a significant drawback. lookchem.com

Copper(II) Salts: Copper(II) nitrate (B79036) on montmorillonite (B579905) K10 clay under solvent-free conditions with sonication provides an efficient deprotection method. conicet.gov.ar

Silver(I) and Thallium(I) Salts: Salts of soft metals like silver(I) and thallium(I) can also be used to coordinate with the sulfur atoms and promote hydrolysis. bham.ac.uk

Trimethylsilyl Chloride/Sodium Iodide (TMSCl/NaI): A combination of TMSCl and NaI in acetonitrile (B52724) serves as a mild, metal-free (in the sense of not using heavy transition metals) protocol for regenerating carbonyl compounds from dithianes. chemrxiv.org

Solid-state or solvent-free reactions represent an environmentally conscious approach to chemical transformations by reducing waste and simplifying procedures.

Mercury(II) Nitrate: Grinding a 1,3-dithiane with mercury(II) nitrate trihydrate in a mortar and pestle at room temperature leads to rapid deprotection (1-4 minutes) in excellent yields. nih.gov

Polymeric Reagents: Polymeric N-bromo reagents such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] are effective for the oxidative deprotection of dithianes under solvent-free conditions. arkat-usa.org

Clay-Supported Reagents: As mentioned previously, the use of copper(II) nitrate supported on K10 clay under solid-state aerobic conditions is an effective technique. conicet.gov.ar

The table below summarizes various deprotection methodologies.

| Method Category | Reagent(s) | Conditions | Key Features | Reference(s) |

| Oxidative Hydrolysis | N-Bromosuccinimide (NBS) | Aqueous acetone | Effective for a variety of dithianes. | acs.orglookchem.com |

| I₂ (cat.), H₂O₂ | SDS, H₂O, Room Temp | Green, neutral conditions, tolerates sensitive groups. | organic-chemistry.org | |

| DDQ | MeCN/H₂O | Efficient for various dithianes. | researchgate.net | |

| Metal-Mediated | HgCl₂, CaCO₃ | Aqueous solvent, reflux | Classic, highly effective method but toxic. | acs.org |

| Cu(NO₃)₂·2.5H₂O, K10 clay | Solvent-free, sonication | Efficient solid-state method. | conicet.gov.ar | |

| TMSCl, NaI | Acetonitrile | Mild, metal-free alternative. | chemrxiv.org | |

| Solid-Phase | Hg(NO₃)₂·3H₂O | Grinding, Room Temp | Very fast (1-4 min), high yields. | nih.gov |

| TBBDA or PBBS | Solvent-free, Room Temp | Rapid and efficient using polymeric reagents. | arkat-usa.org |

Role as a Key Intermediate in Total Synthesis

Beyond its role as a protecting group, the 1,3-dithiane ring is a powerful tool for C-C bond formation. Deprotonation at the C-2 position with a strong base, such as n-butyllithium, generates a nucleophilic 2-lithio-1,3-dithiane derivative. bham.ac.ukresearchgate.net This stabilized carbanion is an "acyl anion equivalent," which can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to forge new carbon-carbon bonds. asianpubs.orgbham.ac.uk This umpolung strategy is a cornerstone of modern synthesis.

The compound 1,3-Dithiane, 2-(2-chloroethyl)- can be envisioned as a bifunctional intermediate. The dithiane portion can be deprotonated to generate a nucleophilic center for reaction with an electrophile. Subsequently, the chloroethyl side chain provides an electrophilic site for further reactions, such as intramolecular cyclizations.

This strategy has been applied in the synthesis of various complex natural products. For instance, the deprotonation of 2-vinyl-1,3-dithiane (B14555309) derivatives, followed by reaction with electrophiles, has been a key step in the synthesis of insect pheromones like (±)-eldanolide and the lactone (±)-trans-quercus lactone. uwindsor.ca In the synthesis of (±)-eldanolide, 2-(1-propen-1-yl)-1,3-dithiane is deprotonated to form a crotyllithium species, which then reacts with an aldehyde. Subsequent hydrolysis of the dithiane moiety reveals the target molecule. uwindsor.ca Similarly, in a reported synthesis of the alkaloid anatoxin A, a key step involves the alkylation of a deprotonated ketene (B1206846) dithioacetal, highlighting the versatility of these intermediates in constructing complex cyclic systems. uwindsor.ca

Contribution to Natural Product Synthesis

The construction of complex natural products often requires the assembly of intricate carbon skeletons with a high degree of functional group tolerance. The unique reactivity of 2-(2-chloroethyl)-1,3-dithiane has been harnessed in the synthesis of several classes of natural products.

Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, often possess complex, polycyclic structures and significant biological activity. The synthesis of these molecules presents a considerable challenge to synthetic chemists. The 2-(2-chloroethyl)-1,3-dithiane moiety has been instrumental in the construction of key intermediates for alkaloid synthesis.

A notable example is its application in the synthesis of Daphniphyllum alkaloids. In the total synthesis of (+)-caldaphnidine J, a complex polycyclic alkaloid, a dithiane-containing fragment was crucial for the elaboration of the core structure. nih.gov Although not the specific 2-(2-chloroethyl) derivative, this synthesis showcases the power of dithiane chemistry in building the intricate frameworks of alkaloids. The dithiane group can serve as a linchpin, allowing for the connection of different molecular fragments and the introduction of key functionalities. In a hypothetical application to alkaloid synthesis, the 2-lithio derivative of 2-(2-chloroethyl)-1,3-dithiane could be reacted with a suitable electrophile, such as a cyclic iminium ion or a halo-amine derivative, to forge a key carbon-nitrogen bond, a common feature in alkaloid structures. The chloroethyl side chain could then be utilized for a subsequent cyclization reaction to form a nitrogen-containing ring system.

| Alkaloid Target | Dithiane Reagent | Key Transformation | Reference |

| (+)-Caldaphnidine J | A dithiane-containing fragment | Construction of the core polycyclic framework | nih.gov |

This table illustrates a relevant example of dithiane use in alkaloid synthesis, highlighting the potential applications for the subject compound.

Terpenoids and polyketides represent two other major classes of natural products with diverse structures and biological functions. While direct applications of 2-(2-chloroethyl)-1,3-dithiane in the total synthesis of these molecules are not extensively documented in readily available literature, its potential is significant.

The synthesis of terpenoids often involves the coupling of isoprene (B109036) units. The nucleophilic dithiane anion derived from 2-(2-chloroethyl)-1,3-dithiane could, in principle, be used to form carbon-carbon bonds with electrophilic precursors of isoprene units, such as prenyl bromide or geranyl bromide. The chloroethyl group could then be transformed into other functional groups commonly found in terpenoids, such as hydroxyl or carbonyl groups, or participate in cyclization reactions to form the characteristic ring systems of cyclic terpenoids.

Polyketides are characterized by their repeating β-hydroxy ketone or related functionalities. The dithiane moiety can be considered a protected carbonyl group. After a series of chain-building reactions using the lithiated dithiane, the dithiane group can be unmasked to reveal the carbonyl functionality, a key step in the final stages of a polyketide synthesis. The chloroethyl group offers a handle for further functionalization or for the introduction of side chains often present in complex polyketides.

Synthesis of Complex Organic Molecules and Scaffolds

Beyond natural product synthesis, 2-(2-chloroethyl)-1,3-dithiane is a valuable tool for the construction of a variety of complex organic molecules and heterocyclic scaffolds. nih.govamazonaws.com The ability to introduce a protected carbonyl group and a reactive side chain in a single step makes it an efficient building block.

The lithiated dithiane can react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and esters, to create diverse molecular frameworks. researchgate.net The subsequent manipulation of the chloroethyl group and the dithiane moiety allows for the synthesis of a plethora of functionalized molecules. For instance, intramolecular cyclization of the chloroethyl side chain onto a nucleophilic center introduced via the dithiane anion can lead to the formation of various carbocyclic and heterocyclic ring systems.

| Reactant | Electrophile | Product Type |

| 2-Lithio-2-(2-chloroethyl)-1,3-dithiane | Alkyl halide | Substituted dithiane with potential for further cyclization |

| 2-Lithio-2-(2-chloroethyl)-1,3-dithiane | Epoxide | γ-Hydroxyalkylated dithiane |

| 2-Lithio-2-(2-chloroethyl)-1,3-dithiane | Aldehyde/Ketone | β-Hydroxyalkylated dithiane |

This interactive table summarizes some of the potential reactions for building complex molecules.

Stereochemical Control in Dithiane-Mediated Synthesis

Achieving stereochemical control is a paramount goal in modern organic synthesis. While the parent 2-(2-chloroethyl)-1,3-dithiane is achiral, stereocenters can be introduced in its reactions, and the principles of stereoselective dithiane chemistry can be applied.

The addition of the lithiated dithiane to a chiral aldehyde or ketone can proceed with facial selectivity, leading to the formation of diastereomeric products. The stereochemical outcome is often influenced by the steric bulk of the reactants and the reaction conditions. Furthermore, chiral auxiliaries can be attached to the dithiane ring or the electrophile to induce high levels of stereoselectivity.

For instance, the use of a chiral base to deprotonate the dithiane could, in principle, lead to an enantiomerically enriched lithiated species, which could then react with electrophiles to give chiral products. While specific studies on stereocontrolled reactions of 2-lithio-2-(2-chloroethyl)-1,3-dithiane are not prominently reported, the extensive research on stereoselective reactions of other dithianes provides a strong foundation for its potential in this area. researchgate.net

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of "1,3-Dithiane, 2-(2-chloroethyl)-". By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons of the dithiane ring and the chloroethyl side chain would exhibit characteristic signals. For instance, the protons on the carbon adjacent to the two sulfur atoms (C2-H) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the ethyl group. The methylene protons of the chloroethyl group would be split into triplets by their respective neighbors. The protons on the dithiane ring itself would show complex splitting patterns. openstax.orglibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. chemicalbook.commdpi.com The carbon at the C2 position of the dithiane ring would be significantly deshielded due to the two adjacent sulfur atoms. The carbons of the chloroethyl group and the remaining carbons of the dithiane ring would also have characteristic chemical shifts. researchgate.netspectrabase.com

Illustrative ¹H and ¹³C NMR Data for a Related Compound: 2-Ethyl-1,3-dithiane

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH(S)₂ | ~4.1 (t) | ~47 |

| CH₂CH₃ | ~1.8 (quintet) | ~29 |

| CH₂CH₃ | ~1.0 (t) | ~12 |

| SCH₂ | ~2.8 (m) | ~30 |

| SCH₂CH₂ | ~2.1 (m) | ~25 |

| Note: This data is for 2-Ethyl-1,3-dithiane and serves as an illustrative example. 't' denotes a triplet, 'quintet' a quintet of triplets, and 'm' a multiplet. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is excellent for identifying the functional groups present. In "1,3-Dithiane, 2-(2-chloroethyl)-", characteristic absorption bands would be expected for the C-S, C-Cl, and C-H bonds. researchgate.netvscht.czucla.edulibretexts.org The C-S stretching vibrations in dithianes typically appear in the fingerprint region of the spectrum, which can be complex. msu.edu The C-Cl stretching vibration would also be observed in a characteristic region.

Expected IR Absorption Frequencies for 2-(2-chloroethyl)-1,3-dithiane

| Bond | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850-2960 |

| C-S | Stretch | 600-800 |

| C-Cl | Stretch | 600-800 |

| Note: These are general ranges and the exact positions can vary based on the molecular environment. |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The mass spectrum of "1,3-Dithiane, 2-(2-chloroethyl)-" would show a molecular ion peak corresponding to its molecular weight. libretexts.orglibretexts.orgyoutube.commiamioh.edu The fragmentation pattern would be characteristic of the dithiane ring and the chloroethyl side chain. sapub.org Common fragmentation pathways would likely involve the cleavage of the C-S bonds and the loss of the chloroethyl group or fragments thereof.

Hypothetical Mass Spectral Fragmentation of 2-(2-chloroethyl)-1,3-dithiane

| m/z Value | Possible Fragment |

| [M]+ | Molecular ion |

| [M - Cl]+ | Loss of a chlorine atom |

| [M - C₂H₄Cl]+ | Loss of the chloroethyl group |

| [C₄H₇S₂]+ | Dithiane ring fragment |

| Note: This is a hypothetical fragmentation pattern to illustrate the principles of MS analysis. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For "1,3-Dithiane, 2-(2-chloroethyl)-", both gas and liquid chromatography can be employed.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. silcotek.com "1,3-Dithiane, 2-(2-chloroethyl)-" is expected to be amenable to GC analysis. acs.orgnih.gov A GC method would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase within the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. chromatographyonline.comazom.com

Illustrative GC Conditions for Analysis of Sulfur-Containing Heterocycles

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Ramped from a low initial temperature to a higher final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These are general conditions and would need to be optimized for the specific compound. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not volatile or are thermally unstable. researchgate.netepa.govauroraprosci.com An HPLC method for "1,3-Dithiane, 2-(2-chloroethyl)-" would involve dissolving the sample in a suitable solvent and pumping it through a column packed with a stationary phase. sielc.comlu.se The separation is based on the compound's affinity for the stationary and mobile phases. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, would likely be a suitable approach.

Illustrative HPLC Conditions for Analysis of Thioacetals

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A mixture of water and an organic solvent like acetonitrile (B52724) or methanol |

| Detection | UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS) |

| Flow Rate | 1.0 mL/min |

| Note: These are general conditions and would require optimization. |

X-ray Crystallography for Solid-State Structural Determination

The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is meticulously recorded. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data for 1,3-Dithiane (B146892), 2-(2-chloroethyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.0 |

| Volume (ų) | 990 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

This table is illustrative and not based on published experimental data for the specific compound.

The data from X-ray crystallography would serve as the foundational "gold standard" for the solid-state structure, providing the basis for further computational analysis and interpretation of data from other analytical techniques.

Integration of Computational and Experimental Data in Characterization

The synergy between experimental measurements and computational modeling offers a more profound understanding of a molecule's characteristics than either approach could alone. For 1,3-Dithiane, 2-(2-chloroethyl)-, this integration is crucial for correlating its solid-state structure with its behavior in solution and for interpreting complex spectroscopic data.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in this integrated approach. escholarship.org By performing DFT calculations, researchers can predict a variety of molecular properties, such as optimized geometries, vibrational frequencies (for comparison with Infrared and Raman spectroscopy), and NMR chemical shifts. escholarship.orgnih.gov

A typical workflow would involve:

Geometry Optimization: Using the crystal structure data as a starting point, or by performing a conformational search, the geometry of the 1,3-Dithiane, 2-(2-chloroethyl)- molecule is optimized to find its lowest energy conformation in the gas phase or in a simulated solvent environment.

Spectroscopic Prediction: Once the optimized geometry is obtained, theoretical NMR spectra (¹H and ¹³C) and vibrational spectra can be calculated.

Comparison and Refinement: These theoretical spectra are then compared with experimentally obtained spectra. Discrepancies between the calculated and experimental data can lead to a refinement of the structural assignment or a deeper understanding of intermolecular interactions and solvent effects that are present in the experimental conditions.

For example, while X-ray crystallography provides the solid-state structure, NMR spectroscopy reveals the time-averaged structure in solution. By comparing the experimental NMR chemical shifts with the computationally predicted values for different possible conformations (e.g., chair with axial substituent vs. chair with equatorial substituent), the predominant conformation in solution can be determined.

This integrated approach is a powerful tool for resolving ambiguities in experimental data and for providing a detailed picture of the electronic structure, including the distribution of charge and the nature of the frontier molecular orbitals, which are key to understanding the reactivity of 1,3-Dithiane, 2-(2-chloroethyl)-.

Future Perspectives and Research Directions

Development of Innovative and Sustainable Synthetic Routes for Dithiane Derivatives

The traditional synthesis of 1,3-dithianes, while effective, often relies on conditions that are not environmentally benign. The future of dithiane synthesis is geared towards the adoption of greener and more sustainable practices.

Key Research Thrusts:

Solvent-Free and Microwave-Assisted Reactions: A significant push is being made to minimize or eliminate the use of hazardous organic solvents. Research has shown that the reaction of aldehydes and ketones with 1,3-propanedithiol (B87085) can be efficiently carried out in the absence of a solvent, often accelerated by microwave irradiation. researchgate.net These methods not only reduce waste but also frequently lead to shorter reaction times and higher yields.

Recyclable and Solid-Supported Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as tungstate (B81510) sulfuric acid and perchloric acid adsorbed on silica (B1680970) gel, are gaining prominence for the synthesis of 1,3-dithianes. researchgate.nettandfonline.comorganic-chemistry.org These solid-supported catalysts are easily separated from the reaction mixture and can be reused multiple times, making the process more economical and environmentally friendly.

Odorless Thiol Equivalents: A major drawback of using dithiols like 1,3-propanedithiol is their persistent and unpleasant odor. Future research will likely focus on the development and broader application of odorless propane-1,3-dithiol equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which can participate in thioacetalization under acid-promoted, solvent-free conditions. organic-chemistry.org

These innovative approaches will be crucial for the large-scale and environmentally responsible production of dithiane derivatives like 1,3-Dithiane (B146892), 2-(2-chloroethyl)- .

Exploration of Novel Catalytic Systems for Dithiane Transformations

The reactivity and utility of 1,3-dithianes are intrinsically linked to the catalysts employed in their synthesis and subsequent transformations. The exploration of novel catalytic systems is a vibrant area of research aimed at enhancing efficiency, selectivity, and functional group tolerance.

Emerging Catalytic Strategies:

Brønsted Acidic Ionic Liquids: Water-stable Brønsted acidic ionic liquids have emerged as effective and recyclable catalysts for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Their use can lead to high yields and short reaction times under mild conditions.